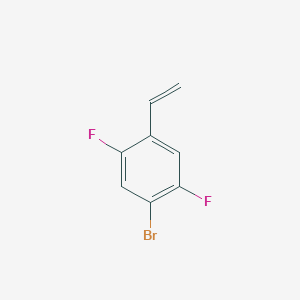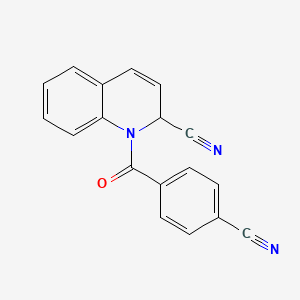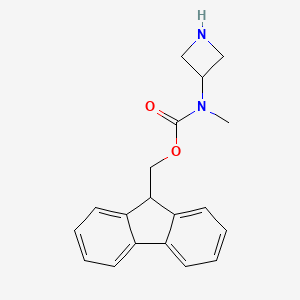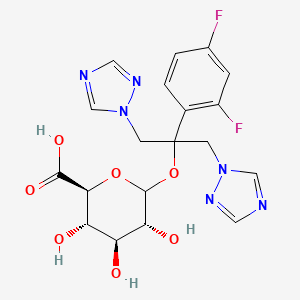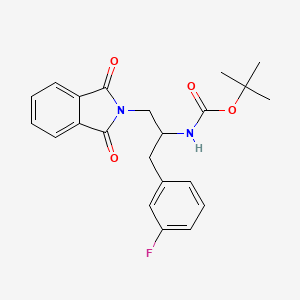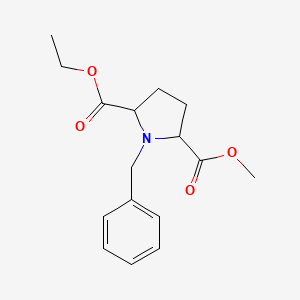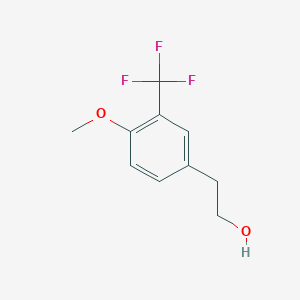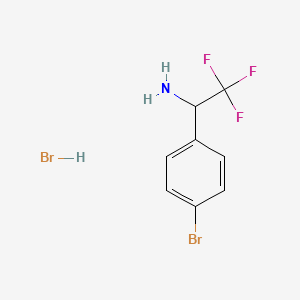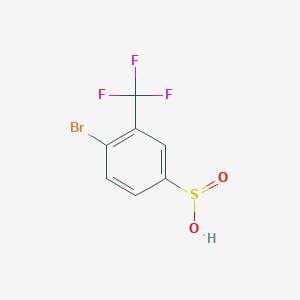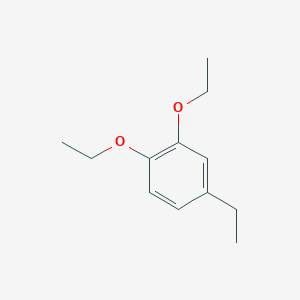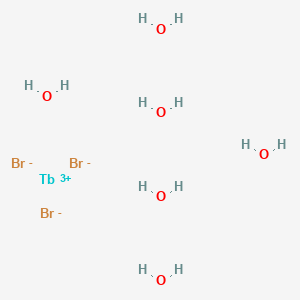
Terbium(III) bromide hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terbium(III) bromide hexahydrate is a crystalline chemical compound with the formula TbBr₃·6H₂O. It is a white solid that is soluble in water and has a molar mass of 398.637 g/mol . This compound is part of the lanthanide series and is known for its unique properties, including its ability to form complexes with various ligands.
準備方法
Synthetic Routes and Reaction Conditions: Terbium(III) bromide hexahydrate can be synthesized by heating terbium metal or terbium(III) oxide with ammonium bromide. The reaction is as follows : [ \text{Tb}_2\text{O}_3 + 6 \text{NH}_4\text{Br} \rightarrow 2 \text{TbBr}_3 + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the compound can be produced by dissolving terbium oxide in hydrobromic acid, followed by crystallization to obtain the hexahydrate form. The process involves careful control of temperature and concentration to ensure the formation of the desired product.
Types of Reactions:
Dehydration: When heated, this compound dehydrates to form terbium oxybromide (TbOBr).
Complex Formation: It can form complexes with various ligands, such as 1,10-phenanthroline and ascorbic acid.
Common Reagents and Conditions:
Dehydration: Heating the hexahydrate.
Complex Formation: Using ligands like 1,10-phenanthroline in aqueous solutions.
Major Products:
Dehydration: Terbium oxybromide (TbOBr).
Complex Formation: Various terbium-ligand complexes.
科学的研究の応用
Terbium(III) bromide hexahydrate has several applications in scientific research:
Fluorescent Probes: It is used as a fluorescent probe for molecular detection of ascorbic acid.
Plant Physiology Studies: It has been studied for its effects on signaling molecules in plants, such as gibberellic acid and abscisic acid.
Material Science: It is used in the synthesis of terbium-doped materials for various optical applications.
作用機序
The mechanism by which terbium(III) bromide hexahydrate exerts its effects is primarily through its ability to form complexes with various ligands. These complexes can exhibit unique photophysical properties, such as fluorescence, which makes them useful in analytical chemistry and biological research . In plants, terbium ions can affect signaling molecules, leading to changes in physiological and biochemical processes .
類似化合物との比較
Terbium(III) chloride (TbCl₃): Similar in structure and properties, often used in similar applications.
Terbium(III) fluoride (TbF₃): Another terbium halide with distinct properties, such as higher density and different solubility.
Uniqueness: Terbium(III) bromide hexahydrate is unique due to its specific crystal structure and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in fluorescence-based applications and in studies involving plant physiology .
特性
分子式 |
Br3H12O6Tb |
|---|---|
分子量 |
506.73 g/mol |
IUPAC名 |
terbium(3+);tribromide;hexahydrate |
InChI |
InChI=1S/3BrH.6H2O.Tb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
InChIキー |
QCVSBMFWGOYMOK-UHFFFAOYSA-K |
正規SMILES |
O.O.O.O.O.O.[Br-].[Br-].[Br-].[Tb+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)
![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
